molecular formula C21H16O B072400 1,1,3-Triphenylpropargyl alcohol CAS No. 1522-13-0

1,1,3-Triphenylpropargyl alcohol

Cat. No.: B072400
CAS No.: 1522-13-0
M. Wt: 284.3 g/mol
InChI Key: VWRQCJRTHKUVNF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,1,3-Triphenylpropargyl alcohol is a chemical compound used as a reagent in the synthesis of several organic compounds . It’s important to note that the compound’s targets can vary depending on the context of its use, particularly in chemical syntheses.

Mode of Action

In chemical syntheses, it acts as a reagent, contributing to the formation of new bonds and structures .

Biochemical Pathways

It has been used in the synthesis of polysubstituted 4h-thiopyrans from β-oxodithioesters and the one-pot synthesis of pyrazoles via a four-step cascade sequence .

Result of Action

As a chemical reagent, its primary role is to participate in chemical reactions to form new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts. For instance, it should be stored in a dry room at ambient temperatures .

Chemical Reactions Analysis

1,1,3-Triphenylpropargyl alcohol undergoes various chemical reactions, including:

These reactions often require specific conditions, such as controlled temperature, pressure, and the presence of catalysts, to proceed efficiently. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1,1,3-Triphenylpropargyl alcohol has several scientific research applications, including:

Comparison with Similar Compounds

1,1,3-Triphenylpropargyl alcohol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,1,3-triphenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRQCJRTHKUVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164971
Record name Diphenyl(phenylethynyl)carbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522-13-0
Record name α-Phenyl-α-(2-phenylethynyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1522-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl(phenylethynyl)carbinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1522-13-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenyl(phenylethynyl)carbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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